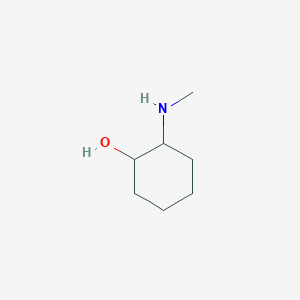

2-甲基氨基环己醇

描述

2-Methylamino-cyclohexanol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 2-Methylamino-cyclohexanol consists of a cyclohexanol ring with a methylamino group attached . The InChI code for this compound is 1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3 .Physical And Chemical Properties Analysis

2-Methylamino-cyclohexanol has a molecular weight of 129.2 . Its physical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.科学研究应用

工业化学过程优化

工业化学过程的优化,特别是在邻甲酚氢化生产 2-甲基环己醇的过程中,采用了遗传算法 (GA)。这种方法克服了优化复杂非线性系统、提高生产力和满足环境约束的挑战 (Rezende 等人,2008 年)。

膜反应器中的动力学拆分

通过膜反应器中脂肪酶催化的酯交换反应对反式-2-甲基-1-环己醇进行动力学拆分取得了重大进展。该研究优化了催化条件,实现了高对映选择性和转化率,为立体选择性合成和分离工艺的潜在应用提供了见解 (Ceynowa 和 Rauchfleisz,2001 年)。

催化中的选择性氢化

研究重点介绍了在介孔石墨氮化碳上使用钯纳米颗粒作为催化剂,选择性氢化苯酚衍生物生成环己酮。这种催化在温和的条件下进行,为化学工业中生产关键中间体提供了一种高效的方法 (Wang 等人,2011 年)。

均相氢化催化剂中的对映选择性行为

手性反式和顺式-2-甲基氨基环己醇的合成和对映选择性行为转化为 O.N-双(二苯基膦)衍生物,在基于铑的均相氢化催化剂中,代表了不对称合成中的重大进展。这一进步为设计高效且对映选择性的催化剂提供了见解 (Pracejus、G. Pracejus 和 Costisella,1987 年)。

氯胺酮及其类似物的合成

氯胺酮及其类似物的合成,包括 2-(2-氯苯基)-2-(甲基氨基)环己酮,一直是研究兴趣日益增长的主题。这些研究探索了氯胺酮类分子的合成途径和在临床和药物研究中的潜在应用 (Jose、Dimitrov 和 Denny,2018 年)。

安全和危害

作用机制

Target of Action

It is known that cyclohexanol, a related compound, interacts with alcohol dehydrogenase 1b in humans

Mode of Action

Cyclohexanol and its derivatives are known to have a camphor-like odor and are used in making soaps, insecticides, germicides, dry cleaning, and plasticizers .

Biochemical Pathways

Cyclohexanol, a related compound, is known to be involved in various biochemical pathways

Pharmacokinetics

It is known that cyclohexanol, a related compound, undergoes oxidative metabolism, mainly to norketamine by cytochrome p450 (cyp) 3a and cyp2b6 enzymes

Result of Action

It is known that cyclohexanol and its derivatives have a camphor-like odor and are used in making soaps, insecticides, germicides, dry cleaning, and plasticizers

Action Environment

It is known that the properties of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances

属性

IUPAC Name |

2-(methylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILGAVODIXBHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50902924 | |

| Record name | NoName_3500 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylamino-cyclohexanol | |

CAS RN |

20431-81-6 | |

| Record name | 20431-81-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

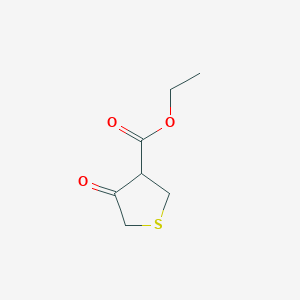

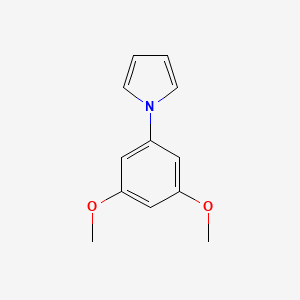

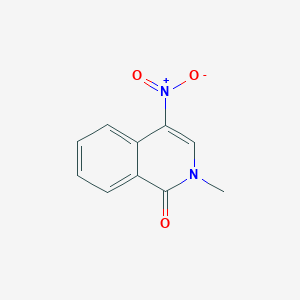

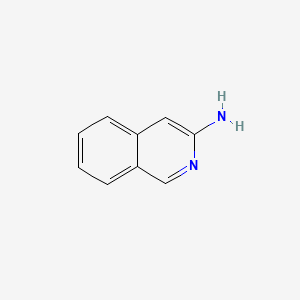

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

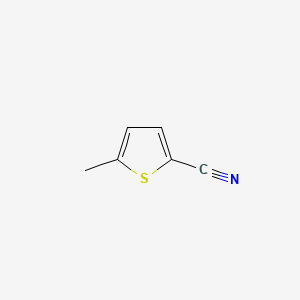

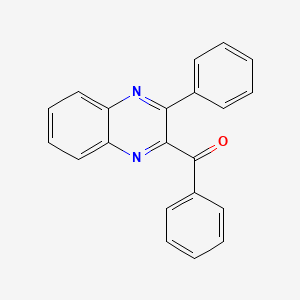

Feasible Synthetic Routes

Q & A

Q1: How does the chirality of 2-methylamino-cyclohexanol derivatives impact their use as ligands in rhodium-based hydrogenation catalysts?

A1: The research demonstrates that the chirality of 2-methylamino-cyclohexanol derivatives plays a crucial role in their effectiveness as ligands for enantioselective hydrogenation catalysts. The study synthesized O.N-bis(diphenylphosphino) derivatives (PONP) from enantiomerically pure trans- and cis-2-methylamino-cyclohexanol. These PONP ligands, when coordinated to rhodium(I), formed catalysts that exhibited significant enantioselectivity in the hydrogenation of dehydro-α-acylamino acids, achieving enantiomeric excesses (ee) of up to 97% []. This highlights how the specific spatial arrangement of the chiral centers in the PONP ligands derived from 2-methylamino-cyclohexanol dictates the stereochemical outcome of the hydrogenation reaction, favoring the formation of one enantiomer over the other.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [4-(acetylamino)phenoxy]acetate](/img/structure/B1296675.png)